2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a morpholine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The morpholine ring can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-(morpholin-4-yl)benzoate: Similar in structure but with a different functional group.
N-Ethyl-2-morpholin-4-ylethanamine: Contains a morpholine ring but lacks the bromine and benzenesulfonamide groups.
Uniqueness
2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide is unique due to its combination of a bromine atom, a morpholine ring, and a benzenesulfonamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S2/c17-14-3-1-2-4-15(14)24(20,21)18-13-16(5-11-23-12-6-16)19-7-9-22-10-8-19/h1-4,18H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTDSOIREGWICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=CC=C2Br)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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